
Acridine, 9,9'-(1,8-octanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Di(acridin-9-yl)octane is an organic compound that features two acridine moieties attached to an octane chain. Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and photophysics due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Di(acridin-9-yl)octane typically involves the reaction of acridine derivatives with an octane chain precursor. One common method is the condensation reaction between acridine and 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 1,8-Di(acridin-9-yl)octane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions
1,8-Di(acridin-9-yl)octane undergoes various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert acridine to dihydroacridine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
科学研究应用
1,8-Di(acridin-9-yl)octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic electronic materials and fluorescent probes.
作用机制
The mechanism of action of 1,8-Di(acridin-9-yl)octane primarily involves its interaction with DNA. The acridine moieties can intercalate between DNA base pairs, disrupting the normal function of DNA and affecting processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
9-Phenylacridine: Known for its DNA intercalation properties and anticancer activity.
Amsacrine: A clinically used anticancer drug that intercalates DNA and inhibits topoisomerase II.
Quinacrine: An antimalarial drug with DNA intercalation properties.
Uniqueness
1,8-Di(acridin-9-yl)octane is unique due to its dual acridine moieties connected by an octane chain, which may enhance its DNA intercalation ability and provide distinct electronic properties compared to other acridine derivatives .
属性
CAS 编号 |
141946-29-4 |
|---|---|
分子式 |
C34H32N2 |
分子量 |
468.6 g/mol |
IUPAC 名称 |
9-(8-acridin-9-yloctyl)acridine |
InChI |
InChI=1S/C34H32N2/c1(3-5-15-25-27-17-7-11-21-31(27)35-32-22-12-8-18-28(25)32)2-4-6-16-26-29-19-9-13-23-33(29)36-34-24-14-10-20-30(26)34/h7-14,17-24H,1-6,15-16H2 |
InChI 键 |
OQZQPVXWVWYBJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
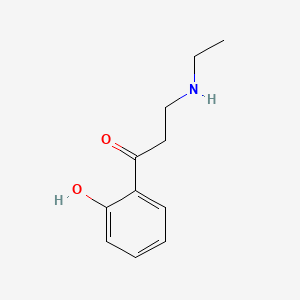
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
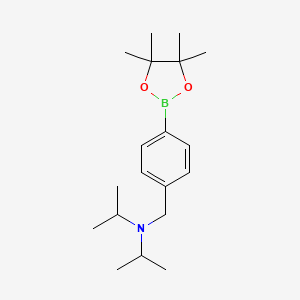
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
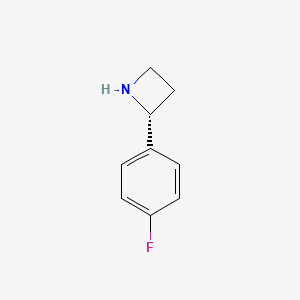

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
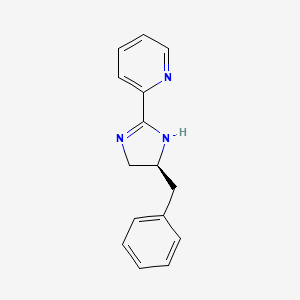
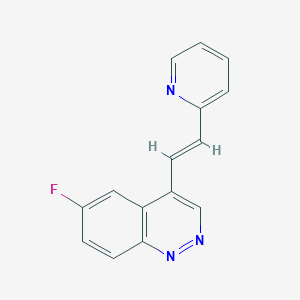
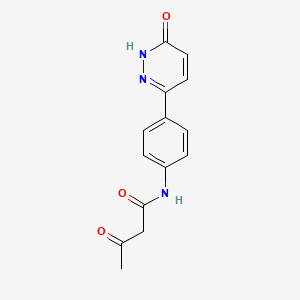
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
